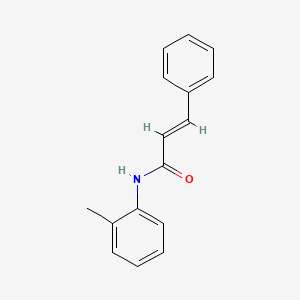![molecular formula C20H14BrClN4O B5858402 N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5858402.png)
N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide, also known as BRD9539, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have inhibitory effects on a variety of cellular processes, including cell proliferation, migration, and invasion.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. In cancer research, this compound has been shown to have inhibitory effects on the proliferation and migration of cancer cells, as well as the formation of new blood vessels that support tumor growth. Inflammation research has also shown that this compound can inhibit the production of inflammatory cytokines, which are involved in the development of various diseases.
Wirkmechanismus
The mechanism of action of N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide involves the inhibition of a specific protein kinase known as AKT. This kinase plays a critical role in cellular processes such as cell survival, proliferation, and migration. By inhibiting AKT, this compound can block these processes and lead to cell death. In addition, this compound has also been shown to inhibit other signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation and migration. In animal models, this compound has been shown to inhibit tumor growth and metastasis. In inflammation models, this compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide in lab experiments include its specificity for AKT and its ability to inhibit multiple signaling pathways involved in cancer and inflammation. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dose optimization and solubility testing are necessary when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide in research and potential therapeutic applications. One direction is the development of more potent and selective inhibitors of AKT that can be used in combination with other targeted therapies. Another direction is the investigation of the role of AKT inhibition in other diseases, such as neurodegenerative disorders. Finally, the use of this compound in clinical trials for cancer and inflammation is an important future direction for the development of new therapies.
Synthesemethoden
The synthesis of N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide involves a multistep process that begins with the reaction of 5-bromo-8-quinolinecarboxylic acid with thionyl chloride to form 5-bromo-8-chloroquinoline. This intermediate is then reacted with 4-(chloromethyl)benzoyl chloride to form the final product, this compound. The synthesis of this compound has been reported in several publications, and the purity and yield of the final product have been optimized through various methods.
Eigenschaften
IUPAC Name |
N-(5-bromoquinolin-8-yl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClN4O/c21-17-7-8-18(19-16(17)2-1-9-23-19)25-20(27)14-5-3-13(4-6-14)11-26-12-15(22)10-24-26/h1-10,12H,11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMRLALVFYSSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5858322.png)

![1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5858332.png)

![N-methyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5858341.png)
![dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate](/img/structure/B5858343.png)
![N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5858344.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5858351.png)
![N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide](/img/structure/B5858355.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5858372.png)

![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B5858393.png)
